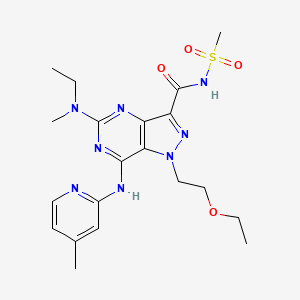

PF-00489791

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

a phosphodiesterase type 5 inhibito

Properties

IUPAC Name |

1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZNKJIJDAJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853003-48-2 | |

| Record name | PF-00489791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00489791 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-00489791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-00489791: A Technical Whitepaper on a Potent and Selective PDE5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00489791 is a potent and highly specific inhibitor of phosphodiesterase type 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound modulates the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and other physiological effects. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, potency, and clinical evaluation in various conditions. The information is presented to support further research and development efforts in the field of PDE5A inhibition.

Introduction

Phosphodiesterase type 5A (PDE5A) is a key enzyme in the regulation of the NO/cGMP signaling cascade.[1] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, neuronal signaling, and cellular proliferation.[2] Inhibition of PDE5A has been a successful therapeutic strategy for erectile dysfunction and pulmonary arterial hypertension. This compound is a novel, long-acting PDE5A inhibitor that has been investigated for its therapeutic potential in other indications, including diabetic nephropathy and Raynaud's phenomenon.[3][4] This document summarizes the available technical data on this compound to provide a detailed resource for the scientific community.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of PDE5A.[5] In the canonical NO/cGMP signaling pathway, nitric oxide produced by nitric oxide synthase (NOS) activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as vasodilation.[6] PDE5A specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signal.[1] By inhibiting PDE5A, this compound prevents the degradation of cGMP, leading to its accumulation and enhancement of the downstream signaling cascade.[5][7]

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of PDE5A.[5] While a comprehensive public selectivity panel is not available, its high specificity for PDE5A has been noted in preclinical studies.[7]

| Parameter | Value | Reference |

| IC50 for PDE5A | 1.5 nM | [5] |

| IC50 for PDE5A | 1.9 nM | [8] |

| IC50 for PDE5A | 5 nM | [9] |

| Selectivity Profile | Data not publicly available |

Table 1: In Vitro Potency of this compound against PDE5A

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in species such as rat, dog, or monkey are not extensively published. It has been described as a "long-acting" inhibitor, suggesting a prolonged half-life compared to first-generation PDE5 inhibitors.[3][7] For context, other long-acting PDE5 inhibitors like tadalafil exhibit half-lives of approximately 15-17.5 hours in humans. It is important to note that this is for comparative understanding and does not represent specific data for this compound.

Clinical Efficacy (Diabetic Nephropathy - Phase 2)

A Phase 2, randomized, double-blind, placebo-controlled study (NCT01200394) evaluated the efficacy and safety of this compound (20 mg once daily for 12 weeks) in patients with type 2 diabetes and overt nephropathy.[10]

| Parameter | This compound (20 mg) | Placebo | p-value | Reference |

| Number of Patients | 192 | 64 | N/A | [8] |

| Baseline UACR (mg/g), geometric mean | 127.6 | 132.4 | N/A | [8] |

| Change in UACR at Week 12 | -15.7% reduction | +0.4% increase | <0.05* | [10] |

| Change in HbA1c at Week 12 | -0.3% | +0.1% | Statistically significant | [8] |

*Based on Bayesian analysis with a 95% credible interval of 0.73 to 0.98 for the ratio of UACR change.[10] UACR: Urinary Albumin-to-Creatinine Ratio; HbA1c: Glycated Hemoglobin.

Table 2: Key Efficacy Outcomes from the Phase 2 Study in Diabetic Nephropathy

Clinical Safety (Diabetic Nephropathy - Phase 2)

This compound was generally well-tolerated in the Phase 2 study.[10] The most common adverse events were consistent with the known side effects of PDE5 inhibitors.[10]

| Adverse Event | This compound (20 mg) (%) | Placebo (%) | Reference |

| Headache | Incidence not specified, but common | Incidence not specified | [10] |

| Upper Gastrointestinal Events | Incidence not specified, but common | Incidence not specified | [10] |

| Discontinuation due to Adverse Events | 15% | 3% | [8] |

Table 3: Common Adverse Events in the Phase 2 Study in Diabetic Nephropathy

Experimental Protocols

In Vitro PDE5A Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 of an inhibitor against PDE5A, based on LC/MS quantification of the substrate (cGMP) and product (GMP).

Methodology:

-

Reagent Preparation:

-

Recombinant human PDE5A is diluted in an appropriate assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2, 1 mM β-mercaptoethanol).

-

A stock solution of cGMP is prepared and diluted to the desired final concentration in the assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of concentrations.

-

-

Enzymatic Reaction:

-

In a microplate, the PDE5A enzyme is pre-incubated with the various concentrations of this compound for 30 minutes at room temperature.

-

The reaction is initiated by the addition of cGMP (final concentration, e.g., 10 µM).

-

The reaction mixture is incubated for 15 minutes at room temperature.

-

The reaction is terminated by heating the plate at 95°C for 5 minutes.

-

-

Analysis:

-

The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the amounts of cGMP and its hydrolyzed product, 5'-GMP.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable nonlinear regression model.

-

Measurement of Plasma cGMP Levels (Representative Protocol)

This protocol outlines a general method for quantifying cGMP levels in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Sample Handling: Blood samples are collected in tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP after collection. Plasma is separated by centrifugation and stored at -80°C.

-

Assay Procedure:

-

A competitive ELISA kit for cGMP is used.

-

Plasma samples and cGMP standards are typically acetylated to improve the sensitivity of the assay.

-

The acetylated samples and standards are added to the wells of a microplate pre-coated with an anti-cGMP antibody.

-

A cGMP-horseradish peroxidase (HRP) conjugate is added to each well. The free cGMP in the sample competes with the cGMP-HRP conjugate for binding to the antibody.

-

After incubation, the plate is washed to remove unbound reagents.

-

A substrate solution is added, which is converted by the bound HRP to a colored product.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The concentration of cGMP in the samples is inversely proportional to the measured absorbance. A standard curve is generated using the known concentrations of the cGMP standards, and the cGMP concentrations in the plasma samples are determined by interpolation from this curve.

Discussion and Future Directions

This compound has demonstrated potent inhibition of PDE5A and has shown promising results in a Phase 2 clinical trial for diabetic nephropathy, significantly reducing albuminuria.[10] This suggests a potential role for this compound in the management of renal complications in patients with type 2 diabetes. The observed reduction in HbA1c also warrants further investigation into the metabolic effects of this compound.[8]

Further research is needed to fully characterize the preclinical profile of this compound. A comprehensive selectivity panel against other PDE isoforms would be valuable to confirm its specificity. Detailed pharmacokinetic studies in various preclinical species would provide essential information for dose selection and translation to human studies.

The development of this compound has been discontinued, but the data gathered provides valuable insights into the therapeutic potential of long-acting PDE5A inhibitors beyond their established indications. The findings from the clinical trial in diabetic nephropathy, in particular, may encourage further exploration of this class of compounds for renal protection.

Conclusion

This compound is a potent PDE5A inhibitor with a demonstrated mechanism of action that leads to the accumulation of cGMP. Clinical evidence from a Phase 2 trial supports its potential to reduce albuminuria in patients with diabetic nephropathy. While further development has been halted, the existing data for this compound contribute to the broader understanding of the therapeutic applications of PDE5A inhibition and may inform the development of future compounds targeting this pathway.

References

- 1. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of nonradioactive cell-free cAMP assays for measuring in vitro phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. promega.com [promega.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]

- 10. abcam.co.jp [abcam.co.jp]

Chemical structure and properties of PF-00489791

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Developed by Pfizer, this small molecule has been investigated for its therapeutic potential in conditions such as hypertension, diabetic nephropathy, and Raynaud's disease.[2] Its mechanism of action, centered on the enhancement of cGMP-mediated vasodilation, has made it a subject of significant interest in cardiovascular and renal research. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₈O₄S | MedChemExpress |

| Molecular Weight | 476.55 g/mol | MedChemExpress |

| IUPAC Name | 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide | Not explicitly cited |

| SMILES | CCN(C)c1nc2c(c(nc1Nc1cc(C)ccn1)N(CCOCC)N=C2C(=O)NS(=O)(=O)C)C | Not explicitly cited |

| InChI | InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | Not explicitly cited |

| CAS Number | 853003-48-2 | Not explicitly cited |

| Appearance | Solid | MedChemExpress |

| Storage | Store at -20°C for the short term and -80°C for the long term. | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[3] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway.[4][5]

This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[5]

Caption: PDE5 Signaling Pathway and Inhibition by this compound.

Pharmacological Properties

In Vitro Potency

This compound is a highly potent inhibitor of PDE5.

| Parameter | Value | Reference |

| IC₅₀ (PDE5A) | 1.5 nM | [3] |

Pharmacodynamics

Clinical studies have demonstrated the pharmacodynamic effects of this compound in humans. Administration of the compound leads to a dose-dependent increase in plasma cGMP concentrations and a sustained reduction in blood pressure in patients with hypertension.[1]

| Indication | Dosage | Key Findings | Reference |

| Mild to Moderate Hypertension | 10 mg and 20/40 mg once daily for 28 days | Statistically significant decrease in mean daytime systolic blood pressure (approx. 5 and 7 mmHg, respectively). Dose-related increase in plasma cGMP. | [1] |

| Diabetic Nephropathy | 20 mg once daily for 12 weeks | Significant reduction in urinary albumin-to-creatinine ratio (UACR) of 15.7%. | [5] |

Pharmacokinetics

Experimental Protocols

While a specific, detailed experimental protocol for this compound from a primary research article is not publicly available, a general methodology for a PDE5 inhibition assay can be outlined based on established techniques.[4][7][8]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against the PDE5 enzyme.

Principle: The assay measures the activity of PDE5 by quantifying the conversion of its substrate, cGMP, to 5'-GMP. The inhibitory effect of this compound is determined by measuring the reduction in cGMP hydrolysis in the presence of the compound.

Caption: General Workflow for a PDE5 Inhibition Assay.

Materials:

-

Recombinant human PDE5A enzyme

-

This compound

-

cGMP (substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Detection reagents (e.g., commercially available cGMP assay kit)

-

96-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the PDE5 enzyme, and the various concentrations of this compound. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period to allow for cGMP hydrolysis.

-

Reaction Termination: Stop the reaction using a stop solution provided in the detection kit or by other means (e.g., heat inactivation).

-

Detection: Quantify the amount of cGMP remaining in each well using a suitable detection method, such as a competitive immunoassay or a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Clinical Development and Safety

This compound has undergone Phase I and Phase II clinical trials for several indications.[2] Studies in patients with mild to moderate hypertension and in those with type 2 diabetes and overt nephropathy have shown that the drug is generally safe and well-tolerated.[1][5] The most commonly reported adverse events were mild in severity and included headache, dyspepsia, and nasopharyngitis.[5] Development for diabetic nephropathies was reported to be discontinued in 2016.[2]

Conclusion

This compound is a potent, selective, and long-acting PDE5 inhibitor with demonstrated efficacy in preclinical and clinical settings for conditions associated with endothelial dysfunction. Its ability to modulate the NO/cGMP signaling pathway underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of its chemical, pharmacological, and clinical characteristics to support further research and development efforts in the field.

References

- 1. Blood pressure lowering effects of a new long-acting inhibitor of phosphodiesterase 5 in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF 489791 - AdisInsight [adisinsight.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. munin.uit.no [munin.uit.no]

- 5. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 8. mdpi.com [mdpi.com]

The Discovery and Development of PF-00489791: A Phosphodiesterase 5 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-00489791 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. The core mechanism of action, centered on the enhancement of cyclic guanosine monophosphate (cGMP) signaling, has been investigated for various therapeutic indications, most notably diabetic nephropathy. This guide synthesizes the available technical data, including in vitro potency, preclinical and clinical study outcomes, and detailed experimental designs, to serve as a resource for researchers in the field of drug discovery and development.

Discovery and Medicinal Chemistry

This compound, also known as UK-489,791, belongs to the pyrazolopyrimidine class of organic compounds. This structural class is a cornerstone for many potent PDE5 inhibitors. The discovery of this compound was part of a rational drug design program aimed at identifying selective inhibitors of PDE5.

Chemical Structure and Properties

-

IUPAC Name: 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide

-

Molecular Formula: C₂₀H₂₈N₈O₄S

-

Molecular Weight: 476.6 g/mol

Synthesis

While the specific, proprietary synthesis route for this compound is not publicly available, the general synthesis of pyrazolopyrimidinone-based PDE5 inhibitors involves a multi-step process. A common approach starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring. Subsequent functionalization of the pyrazolopyrimidinone core with appropriate side chains yields the final active pharmaceutical ingredient. For instance, the synthesis of similar analogs often begins with the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole core. This is followed by a series of reactions to build the pyrimidine ring and introduce the necessary substituents that confer potency and selectivity for the PDE5 enzyme.

Preclinical Development

The preclinical evaluation of this compound established its potency, selectivity, and in vivo activity.

In Vitro Pharmacology

This compound is a highly potent inhibitor of the PDE5A enzyme. The primary mechanism of action is the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in vasodilation and other downstream effects.

| Parameter | Value | Enzyme |

| IC₅₀ | 1.5 nM | Phosphodiesterase 5A (PDE5A) |

| Table 1: In Vitro Potency of this compound |

A comprehensive selectivity profile against other PDE subtypes is not detailed in publicly available literature. However, it is described as a "highly specific" inhibitor.

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound is centered on the potentiation of the nitric oxide (NO)-cGMP signaling pathway.

In Vivo Preclinical Studies

Preclinical studies in animal models have been conducted to assess the in vivo effects of this compound. One notable study investigated its therapeutic potential in an experimental model of stroke in rats.

| Study | Animal Model | Key Findings |

| Stroke Recovery | Rats with permanent middle cerebral artery occlusion | Improved functional recovery in motor scores over 28 days. The effect was observed even though this compound is non-brain penetrant. |

| Table 2: Summary of a Key In Vivo Preclinical Study of this compound |

Detailed preclinical pharmacokinetic and toxicology data are not extensively reported in the public domain.

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for several indications, including diabetic nephropathy and Raynaud's phenomenon. The most well-documented trial is NCT01200394, which assessed the efficacy and safety of this compound in patients with type 2 diabetes and overt nephropathy.

Phase 2 Clinical Trial in Diabetic Nephropathy (NCT01200394)

This multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was designed to evaluate the effect of this compound on albuminuria in patients with diabetic nephropathy.

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Population | 256 subjects with type 2 diabetes mellitus, eGFR 25-60 ml/min/1.73 m², and urinary albumin-to-creatinine ratio (UACR) >300 mg/g. |

| Intervention | This compound (20 mg) or placebo, administered orally once daily for 12 weeks. |

| Randomization Ratio | 3:1 (this compound : Placebo) |

| Primary Outcome | Change from baseline in UACR at Week 12. |

| Secondary Outcomes | Change from baseline in UACR at Weeks 3, 6, and 16. |

| Table 3: Key Aspects of the NCT01200394 Clinical Trial Protocol |

digraph "Clinical_Trial_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];Screening [label="Screening\n(n=955)", fillcolor="#FFFFFF", fontcolor="#202124"]; Randomization [label="Randomization\n(n=256)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Group [label="this compound (20 mg/day)\n(n=192)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Group [label="Placebo\n(n=64)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment_Period [label="12-Week Treatment Period", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Follow_Up [label="4-Week Follow-Up", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; End_of_Study [label="End of Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Screening -> Randomization [label="Eligible Patients"]; Randomization -> Treatment_Group; Randomization -> Placebo_Group; Treatment_Group -> Treatment_Period; Placebo_Group -> Treatment_Period; Treatment_Period -> Follow_Up; Follow_Up -> End_of_Study; }

The trial demonstrated that this compound was effective in reducing albuminuria.

| Outcome Measure | Result |

| Primary Efficacy Endpoint | |

| Change in UACR at Week 12 | 15.7% reduction with this compound compared to placebo (ratio 0.843; 95% credible interval 0.73 to 0.98). |

| Safety and Tolerability | |

| Most Common Adverse Events | Headache and upper gastrointestinal events (mild in severity). |

| Table 4: Key Efficacy and Safety Outcomes from the NCT01200394 Trial |

The reduction in UACR was observed as early as week 3 of treatment. However, this effect was reversible, with UACR values returning to baseline four weeks after treatment cessation.

Conclusion

This compound is a potent and selective PDE5 inhibitor that has shown promise in preclinical and clinical studies. Its development history highlights the therapeutic potential of targeting the NO-cGMP pathway for conditions beyond erectile dysfunction. The Phase 2 clinical trial in diabetic nephropathy demonstrated a statistically significant reduction in albuminuria, a key marker of kidney damage. While the development of this compound for this indication has not progressed to Phase 3, the data generated from its investigation provide valuable insights for the continued exploration of PDE5 inhibitors in renal and cardiovascular diseases. Further research may be warranted to explore its potential in other related conditions. The global highest R&D status for this compound is currently listed as discontinued.

The Role of PF-00489791 in Cyclic GMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00489791 is a potent and highly specific inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By selectively inhibiting PDE5, this compound elevates intracellular cGMP levels, thereby modulating various physiological processes mediated by the cGMP signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in cGMP signaling, and its therapeutic potential, with a focus on its investigation in diabetic nephropathy. The guide includes a summary of its potency, findings from clinical trials, and detailed experimental protocols for its characterization.

Introduction to the Cyclic GMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that regulates a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and inflammation. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides.

Once synthesized, cGMP exerts its effects by binding to and activating downstream effector proteins, primarily cGMP-dependent protein kinases (PKGs). Activated PKGs phosphorylate various target proteins, leading to a cellular response. The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP. The PDE superfamily consists of 11 families, with PDE5, PDE6, and PDE9 being specific for cGMP degradation.

Mechanism of Action of this compound

This compound is a selective inhibitor of PDE5. By binding to the catalytic site of the PDE5 enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO/sGC and natriuretic peptide/pGC signaling pathways. The sustained elevation of cGMP levels results in enhanced activation of PKG and subsequent phosphorylation of its target proteins, leading to physiological responses such as vasodilation.

Figure 1: Mechanism of action of this compound in the cGMP signaling pathway.

Quantitative Data

In Vitro Potency

This compound demonstrates high potency for the inhibition of PDE5A.

| Compound | Target | IC50 (nM) |

| This compound | PDE5A | 1.5 |

A comprehensive selectivity profile of this compound against other PDE isoforms is not publicly available at the time of this writing.

Clinical Pharmacokinetics and Dosage

This compound is characterized as a long-acting PDE5 inhibitor. In a phase 2 clinical trial involving patients with diabetic nephropathy, the following dosage was administered:

| Parameter | Value |

| Dosage | 20 mg |

| Frequency | Once daily |

| Route of Administration | Oral |

Detailed pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and area under the curve (AUC) from human studies are not publicly available.

Clinical Trial Data in Diabetic Nephropathy

A phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with type 2 diabetes and overt nephropathy.

| Outcome | Result |

| Primary Endpoint | |

| Change in Urinary Albumin-to-Creatinine Ratio (UACR) | A statistically significant reduction in UACR was observed in the this compound group compared to placebo. |

| Safety and Tolerability | |

| Adverse Events | The most common adverse events were headache and upper gastrointestinal events. |

| Overall Profile | This compound was generally safe and well-tolerated. |

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Representative Protocol)

This protocol describes a typical fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of a test compound against PDE5.

Figure 2: Workflow for a representative in vitro PDE5 inhibition assay.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (substrate)

-

Binding agent (e.g., anti-5'-GMP antibody)

-

Test compound (this compound) and positive control (e.g., sildenafil)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and a known PDE5 inhibitor (positive control) in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and the fluorescein-labeled cGMP substrate in assay buffer to their working concentrations.

-

Assay Reaction: a. Add 5 µL of the diluted compound or control to the wells of the microplate. b. Add 10 µL of the diluted PDE5 enzyme solution to each well. c. Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 10 µL of the fluorescein-labeled cGMP substrate solution to each well. e. Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination and Detection: a. Stop the reaction by adding 10 µL of the binding agent solution. b. Incubate for 30 minutes at room temperature to allow the binding of the fluorescent 5'-GMP product to the binding agent.

-

Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Measurement of Intracellular cGMP Levels (Representative Protocol)

This protocol outlines a general method for quantifying changes in intracellular cGMP levels in cultured cells following treatment with this compound, using a competitive enzyme-linked immunosorbent assay (ELISA).

Figure 3: Workflow for measuring intracellular cGMP levels.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Cell culture medium and reagents

-

This compound

-

Nitric oxide donor (e.g., sodium nitroprusside, SNP)

-

Cell lysis buffer

-

Commercial cGMP ELISA kit

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to approximately 80-90% confluency.

-

Cell Treatment: a. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes). b. Stimulate the cells with a nitric oxide donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.

-

Cell Lysis: a. Remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add cell lysis buffer to each well and incubate on ice as per the manufacturer's instructions to ensure complete cell lysis.

-

cGMP Quantification: a. Centrifuge the cell lysates to pellet cellular debris. b. Perform the cGMP competitive ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves incubating the sample with a cGMP-specific antibody and a fixed amount of labeled cGMP in a pre-coated plate.

-

Data Acquisition: Read the absorbance of the plate on a microplate reader at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using the provided cGMP standards. Calculate the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve. Normalize the cGMP concentration to the total protein concentration of the lysate.

Conclusion

This compound is a potent and selective inhibitor of PDE5 that effectively elevates intracellular cGMP levels. Its mechanism of action holds significant therapeutic promise for conditions associated with impaired cGMP signaling. Clinical investigations in diabetic nephropathy have demonstrated its potential to improve renal outcomes. The experimental protocols provided in this guide offer a framework for the further preclinical and clinical evaluation of this compound and other PDE5 inhibitors. Further research is warranted to fully elucidate its selectivity profile and pharmacokinetic properties to optimize its therapeutic application.

Investigational Uses of PF-00489791 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00489791 is a potent and selective inhibitor of phosphodiesterase 5A (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing intracellular cGMP levels, this compound enhances the nitric oxide (NO) signaling pathway, which plays a crucial role in vasodilation and cellular function. This technical guide provides an in-depth overview of the investigational uses of this compound in scientific research, with a primary focus on its clinical development for the treatment of diabetic nephropathy. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, provides experimental protocols, and visualizes the relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. It has been investigated by Pfizer for several therapeutic indications, including hypertension, Raynaud's disease, and most notably, diabetic nephropathy.[1][2] Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. The rationale for investigating this compound in this context stems from the hypothesis that enhancing renal blood flow and reducing intraglomerular pressure through PDE5 inhibition could ameliorate kidney damage.[3][4][5]

Mechanism of Action: The NO-cGMP Signaling Pathway

The primary mechanism of action of this compound is the potent and selective inhibition of PDE5A.[6] In the context of renal pathophysiology, particularly in diabetic nephropathy, the nitric oxide (NO)-cGMP signaling pathway is of critical importance.

Nitric oxide, produced by nitric oxide synthase (eNOS) in endothelial cells, diffuses into adjacent smooth muscle cells and glomerular podocytes. There, it activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation) and other cellular effects.[7]

In diabetic nephropathy, endothelial dysfunction leads to reduced NO bioavailability, impairing this signaling pathway. This compound, by inhibiting PDE5A, prevents the breakdown of cGMP, thereby amplifying the effects of the available NO and restoring downstream signaling.[8] This leads to improved renal hemodynamics and is thought to exert protective effects on podocytes, specialized cells in the glomerulus that are crucial for the integrity of the filtration barrier.[8]

Figure 1: Mechanism of action of this compound in the NO-cGMP signaling pathway.

Preclinical Data

While extensive preclinical data for this compound is not publicly available, its primary activity as a potent PDE5A inhibitor has been characterized.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Source |

| Phosphodiesterase 5A (PDE5A) | 1.5 | [6] |

Clinical Investigational Use: Diabetic Nephropathy

The most prominent investigational use of this compound has been in a Phase 2 clinical trial for patients with type 2 diabetes and overt nephropathy (ClinicalTrials.gov Identifier: NCT01200394).[3][4]

Study Design and Patient Population

The study was a randomized, double-blind, placebo-controlled, parallel-group, multi-center trial.[3][4] Key inclusion criteria included adults with type 2 diabetes, an estimated glomerular filtration rate (eGFR) between 25 and 60 mL/min/1.73m², and persistent overt albuminuria (urinary albumin-to-creatinine ratio [UACR] ≥ 300 mg/g).[5][9] Patients were maintained on a stable background therapy of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[8]

Treatment Regimen

Patients were randomized in a 3:1 ratio to receive either this compound (20 mg) or a placebo, administered orally once daily for 12 weeks.[4][8]

Efficacy and Safety Findings

The primary endpoint of the study was the change from baseline in UACR at week 12.

Table 2: Key Efficacy and Safety Outcomes of the Phase 2 Trial (NCT01200394)

| Parameter | This compound (20 mg) | Placebo | p-value | Source |

| Efficacy | ||||

| Change in UACR at Week 12 | -15.7% | - | <0.05 | [8] |

| Change in HbA1c at Week 12 | -0.40% | - | - | [10] |

| Safety | ||||

| Most Common Adverse Events | Headache, Upper Gastrointestinal Events | - | - | [8] |

The study demonstrated a statistically significant reduction in UACR in the this compound treatment group compared to placebo.[8] A modest reduction in HbA1c was also observed.[10] The treatment was generally well-tolerated, with the most common adverse events being headache and upper gastrointestinal issues, consistent with the known side effects of PDE5 inhibitors.[8]

Figure 2: Simplified workflow of the Phase 2 clinical trial (NCT01200394).

Experimental Protocols

Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

The following protocol is based on the methodology described for the Phase 2 clinical trial of this compound.

Objective: To determine the urinary albumin-to-creatinine ratio as a measure of albuminuria.

Specimen Collection:

-

Patients are instructed to collect a first-morning-void urine sample on three consecutive days.[4]

-

The use of a clean-catch method is recommended to minimize contamination.

-

Samples should be collected in sterile containers.

Sample Handling and Analysis:

-

Urinary albumin concentration is typically measured using an immunoturbidimetric or immunonephelometric assay.

-

Urinary creatinine concentration is measured using a standardized colorimetric or enzymatic method.

-

The UACR is calculated by dividing the urinary albumin concentration (in mg) by the urinary creatinine concentration (in g).

-

The mean UACR from the three consecutive samples is used for the final analysis to account for day-to-day variability.[4]

Quality Control:

-

Assays should be validated and performed according to the manufacturer's instructions.

-

Internal quality control samples should be run with each batch of patient samples.

Conclusion

This compound is a potent PDE5A inhibitor that has shown promise in a Phase 2 clinical trial for reducing albuminuria in patients with diabetic nephropathy. Its mechanism of action via the NO-cGMP signaling pathway provides a sound biological rationale for its investigation in this and other cardiovascular and renal diseases. Further research, including larger and longer-term clinical trials, would be necessary to fully establish its efficacy and safety profile for these indications. This technical guide provides a summary of the currently available scientific information on the investigational uses of this compound to aid researchers and drug development professionals in their understanding of this compound.

References

- 1. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Protein Kinase C in Podocytes and Development of Glomerular Damage in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. The connection between GRKs and various signaling pathways involved in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Podocytes, Signaling Pathways, and Vascular Factors in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

The PDE5 Inhibitor PF-00489791: A Technical Guide for Investigating Diabetic Nephropathy Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, creating a significant unmet medical need for effective therapies. This technical guide provides an in-depth overview of PF-00489791, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, as a tool for studying and potentially treating DN. Preclinical and clinical evidence suggests that by modulating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound can ameliorate key pathological features of DN, including albuminuria, podocyte injury, inflammation, and fibrosis. This document details the mechanism of action, summarizes key quantitative data from clinical and preclinical investigations, provides illustrative experimental protocols, and visualizes the core signaling pathways involved.

Introduction: The Rationale for PDE5 Inhibition in Diabetic Nephropathy

Diabetic nephropathy is characterized by progressive damage to the glomeruli and tubules of the kidney, driven by hyperglycemia and hemodynamic changes.[1] A critical element in the pathophysiology of DN is the dysregulation of the nitric oxide (NO) signaling pathway. Reduced bioavailability of NO leads to decreased levels of its downstream effector, cyclic guanosine monophosphate (cGMP), contributing to vasoconstriction, inflammation, and fibrosis within the kidney.[2][3]

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cGMP.[2] Inhibition of PDE5, therefore, represents a promising therapeutic strategy to restore cGMP levels, thereby potentiating the beneficial effects of the NO pathway. This compound is a long-acting and highly specific PDE5 inhibitor that has been investigated for its potential to mitigate the progression of DN.[2][4]

Mechanism of Action of this compound in the Kidney

This compound exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is expressed in various renal cell types, including podocytes and mesangial cells.[5] This inhibition leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of beneficial effects:

-

Vasodilation: PKG promotes the relaxation of vascular smooth muscle cells in the renal arterioles, which can help to reduce intraglomerular pressure and hyperfiltration, key drivers of glomerular injury.[6]

-

Anti-inflammatory Effects: The cGMP-PKG pathway can suppress the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[7][8]

-

Anti-fibrotic Effects: PKG can counteract the pro-fibrotic signaling of transforming growth factor-beta 1 (TGF-β1) by inhibiting the Smad signaling pathway, leading to decreased deposition of extracellular matrix proteins like collagen IV.[5][9]

-

Podocyte Protection: By restoring cGMP signaling, this compound may help to preserve the intricate structure and function of podocytes, specialized cells that are crucial for the integrity of the glomerular filtration barrier. This includes potentially reducing podocyte effacement and the loss of key slit diaphragm proteins like nephrin.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies investigating this compound and other PDE5 inhibitors in the context of diabetic nephropathy.

Table 1: Clinical Trial Data for this compound in Patients with Diabetic Nephropathy (NCT01200394) [2][4][12][13][14]

| Parameter | This compound (20 mg/day) | Placebo |

| Primary Outcome | ||

| Change in Urinary Albumin-to-Creatinine Ratio (UACR) from Baseline at 12 weeks | -15.4% | +0.4% |

| Ratio of UACR (this compound/Placebo) at 12 weeks | 0.843 (95% Credible Interval: 0.73 to 0.98) | - |

| Patient Population | ||

| Number of Subjects | 192 | 64 |

| eGFR (ml/min/1.73m²) | 25-60 | 25-60 |

| UACR (mg/g) | >300 | >300 |

| Treatment Duration | 12 weeks | 12 weeks |

Table 2: Illustrative Preclinical Data for PDE5 Inhibitors in Animal Models of Diabetic Nephropathy

(Note: Specific quantitative data for this compound from published preclinical studies is limited. The following data from studies on other PDE5 inhibitors in similar models are provided for illustrative purposes.)

| Parameter | Diabetic Model + PDE5 Inhibitor | Diabetic Model (Control) | Reference |

| Podocyte Protection | |||

| Nephrin Expression (relative units) | Significantly higher | Reduced | [10] |

| Podocyte Apoptosis (count) | Significantly lower | Increased | [10] |

| Anti-inflammatory Effects | |||

| TNF-α Expression (fold change) | Significantly lower | Elevated | [8] |

| IL-6 Expression (fold change) | Significantly lower | Elevated | [8] |

| Anti-fibrotic Effects | |||

| TGF-β1 Expression (fold change) | Significantly lower | Elevated | [5] |

| Collagen IV Deposition (% area) | Significantly lower | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in diabetic nephropathy, based on established protocols from the literature.

Preclinical Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats[2][11][15]

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5) is administered after an overnight fast. Control animals receive an injection of citrate buffer alone.

-

Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

-

Treatment with this compound: Diabetic rats are randomly assigned to treatment groups. This compound is administered daily by oral gavage at a specified dose (e.g., 1-10 mg/kg/day) for a period of 8-12 weeks. The vehicle used for this compound should be reported.

-

Outcome Measures:

-

Urinary Albumin and Creatinine: 24-hour urine is collected using metabolic cages at baseline and at regular intervals throughout the study. Urinary albumin is measured by ELISA, and creatinine is measured using a colorimetric assay to calculate the UACR.

-

Histological Analysis: At the end of the study, kidneys are harvested. One kidney is fixed in 10% formalin for paraffin embedding, and sections are stained with Periodic acid-Schiff (PAS) for assessment of mesangial expansion and glomerulosclerosis, and with Masson's trichrome for evaluation of interstitial fibrosis.

-

Immunohistochemistry: Paraffin-embedded kidney sections are used for immunohistochemical staining for markers of podocyte injury (nephrin, podocin), inflammation (F4/80 for macrophages), and fibrosis (collagen IV, TGF-β1).

-

Oxidative Stress Markers: Kidney tissue homogenates can be used to measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation and the activity of antioxidant enzymes such as superoxide dismutase (SOD).

-

Clinical Trial Protocol: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study (based on NCT01200394)[4][12][13][14]

-

Study Population: Patients with type 2 diabetes mellitus, an estimated glomerular filtration rate (eGFR) between 25 and 60 ml/min/1.73m², and overt albuminuria (UACR >300 mg/g) are recruited. All patients should be on a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is employed.

-

Intervention: Patients are randomized in a 3:1 ratio to receive either this compound (20 mg) or a matching placebo orally once daily for 12 weeks.

-

Primary Efficacy Endpoint: The primary outcome is the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.

-

Measurement of UACR: First morning void urine samples are collected on three consecutive days at baseline and at the 12-week time point. The mean of the three UACR values is used for analysis.[4]

-

Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits PDE5, increasing cGMP and activating PKG to produce beneficial renal effects.

Caption: Workflow for preclinical evaluation of this compound in a diabetic rat model.

Caption: Simplified workflow of the Phase 2 clinical trial for this compound in diabetic nephropathy.

Conclusion

This compound, as a selective PDE5 inhibitor, holds significant promise as a therapeutic agent for diabetic nephropathy. Its mechanism of action, centered on the potentiation of the NO-cGMP signaling pathway, addresses multiple pathological processes that drive the progression of DN. The available clinical data demonstrates a significant reduction in albuminuria, a key marker of kidney damage. While more extensive preclinical data on this compound would be beneficial, the collective evidence for PDE5 inhibitors in DN models is compelling. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of this compound and the broader class of PDE5 inhibitors for the treatment of diabetic nephropathy. Further long-term studies are warranted to fully elucidate the impact of this compound on the decline of renal function and overall patient outcomes.[2][3]

References

- 1. Insight on the pathogenesis of diabetic nephropathy from the study of podocyte and mesangial cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Transforming growth factor-β1 and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glomerular mesangial cell and podocyte injuries in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phillygenin improves diabetic nephropathy by inhibiting inflammation and apoptosis via regulating TLR4/MyD88/NF-κB and PI3K/AKT/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Inflammation in Diabetic Kidney Disease: Is There a Role for Pentoxifylline? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mesangial Cells in Diabetic Kidney Disease: From Mechanisms to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on the Pathological Mechanisms of Podocytes in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deep learning-based segmentation and quantification of podocyte foot process morphology suggests differential patterns of foot process effacement across kidney pathologies - @abberior.rocks [abberior.rocks]

- 13. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel Microscopic Techniques for Podocyte Research [frontiersin.org]

The Therapeutic Potential of PF-00489791 in Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension is a leading cause of cardiovascular morbidity and mortality, necessitating the development of novel therapeutic agents. PF-00489791, a potent and long-acting phosphodiesterase type 5 (PDE-5) inhibitor, has emerged as a promising candidate for the management of hypertension. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential further investigation of this compound.

Introduction

The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating vascular tone and blood pressure. Phosphodiesterase type 5 (PDE-5) is a key enzyme in this pathway, responsible for the degradation of cGMP in vascular smooth muscle cells. Inhibition of PDE-5 leads to increased intracellular cGMP levels, resulting in vasodilation and a reduction in blood pressure.[1] this compound is a selective and long-acting inhibitor of PDE-5 that has been investigated for its antihypertensive effects.[2]

Mechanism of Action: The NO-cGMP Signaling Pathway

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. In vascular smooth muscle cells, NO activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). PKG activation results in a cascade of events that ultimately decrease intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.

Phosphodiesterase type 5 (PDE-5) specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signaling cascade. By inhibiting PDE-5, this compound prevents the breakdown of cGMP, leading to its accumulation within the vascular smooth muscle cells. This sustained elevation of cGMP enhances the vasodilatory effects of endogenous NO, resulting in a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.

Clinical Efficacy in Hypertension

A key clinical trial investigated the blood pressure-lowering effects of this compound in patients with mild to moderate hypertension.[2] The study was a randomized, double-blind, placebo-controlled, parallel-group trial (NCT00413413).[3]

Study Design and Patient Population

A total of 133 patients were randomized to receive once-daily oral doses of placebo, 4 mg, 10 mg, or 20 mg of this compound for 28 days. The 20 mg dose was titrated to 40 mg after 14 days. The primary endpoint was the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure on day 28.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the clinical trial.

Table 1: Change in Mean 24-Hour Ambulatory Blood Pressure at Day 28

| Treatment Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |

| Placebo | -1.8 ± 1.5 | -1.4 ± 0.9 |

| This compound (4 mg) | -2.5 ± 1.6 | -1.7 ± 1.0 |

| This compound (10 mg) | -6.6 ± 1.5 | -4.5 ± 0.9 |

| This compound (20/40 mg) | -5.3 ± 1.5 | -3.8 ± 0.9 |

| *Data are presented as mean ± standard error. p < 0.05 vs. placebo. |

Table 2: Change in Mean Daytime Ambulatory Blood Pressure at Day 28

| Treatment Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |

| Placebo | -1.2 ± 1.6 | -1.2 ± 1.0 |

| This compound (4 mg) | -2.1 ± 1.7 | -1.6 ± 1.0 |

| This compound (10 mg) | -7.0 ± 1.6 | -5.0 ± 1.0 |

| This compound (20/40 mg) | -5.9 ± 1.6 | -4.3 ± 1.0 |

| *Data are presented as mean ± standard error. p < 0.05 vs. placebo. |

Table 3: Change in Plasma cGMP Concentration at Day 28

| Treatment Group | Mean Change from Baseline (pmol/mL) |

| Placebo | -0.1 |

| This compound (4 mg) | +0.2 |

| This compound (10 mg) | +0.4 |

| This compound (20/40 mg) | +1.1 |

| p < 0.05 vs. placebo. |

Safety and Tolerability

This compound was generally well-tolerated at the clinically efficacious doses. The most common adverse events were headache, dyspepsia, and back pain, which are consistent with the known side effects of PDE-5 inhibitors.[2]

Experimental Protocols

Clinical Trial Workflow

The clinical trial followed a structured workflow from patient recruitment to data analysis.

Ambulatory Blood Pressure Monitoring (ABPM)

-

Device: Spacelabs 90207 ambulatory blood pressure monitor or a similar validated device.[1]

-

Procedure:

-

The monitor is fitted to the non-dominant arm of the patient.

-

Blood pressure readings are taken automatically at predefined intervals, typically every 20-30 minutes during the daytime (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes during the nighttime (e.g., 10:00 PM to 7:00 AM).[4][5]

-

Patients are instructed to maintain their normal daily activities and to keep a diary of their activities, symptoms, and sleep times.

-

-

Data Analysis: The collected data is downloaded and analyzed to calculate the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

Plasma cGMP Measurement

-

Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6]

-

Procedure:

-

Sample Collection: Whole blood is collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA) to prevent ex vivo degradation of cGMP.

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

Sample Preparation: Plasma samples may require an extraction step to remove interfering substances.

-

ELISA:

-

A known amount of cGMP conjugated to an enzyme is mixed with the plasma sample.

-

This mixture is added to a microplate pre-coated with an anti-cGMP antibody.

-

The cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.

-

After an incubation period, the plate is washed to remove unbound components.

-

A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

-

The concentration of cGMP in the sample is inversely proportional to the intensity of the color.

-

-

Quantification: A standard curve is generated using known concentrations of cGMP to determine the concentration in the plasma samples.[7]

-

Conclusion

This compound has demonstrated a statistically significant and clinically meaningful reduction in blood pressure in patients with mild to moderate hypertension. Its mechanism of action as a long-acting PDE-5 inhibitor is well-defined, and it exhibits a favorable safety profile. The data presented in this technical guide support the continued investigation of this compound as a potential novel therapeutic option for the treatment of hypertension. Further studies are warranted to fully elucidate its long-term efficacy and safety in a broader patient population.

References

- 1. Spacelabs 90207 - Medaval [medaval.ie]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. elkbiotech.com [elkbiotech.com]

- 4. Ambulatory Blood Pressure Monitoring in the Diagnosis and Management of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. sinobiological.com [sinobiological.com]

Review of clinical trials involving PF-00489791

An In-depth Technical Review of Clinical Trials Involving PF-00489791

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the clinical trial data available for this compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus of this document is the Phase 2 clinical trial NCT01200391, which investigated the efficacy and safety of this compound in patients with type 2 diabetes and overt nephropathy.[1][2][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE5, this compound leads to an accumulation of cGMP in vascular smooth muscle cells and other tissues.[1][4] This increase in cGMP activates protein kinase G (PKG), resulting in vasodilation and enhanced blood flow.[1] In the context of diabetic nephropathy, this mechanism is believed to improve renal hemodynamics, reduce albuminuria, and exert renoprotective effects.[1][4]

Signaling Pathway

The signaling pathway affected by this compound is central to vascular tone and cellular function in the kidney. The following diagram illustrates the key components of this pathway.

Caption: Signaling pathway of this compound.

Clinical Trial Data: NCT01200394

The primary source of clinical data for this compound in diabetic nephropathy is the Phase 2 study NCT01200394.[1][2][3] This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study that enrolled 256 patients with type 2 diabetes and overt nephropathy.[1] Participants were treated with either 20 mg of this compound or a placebo once daily for 12 weeks.[1]

Patient Demographics and Baseline Characteristics

The treatment and placebo groups were well-matched at baseline.

| Characteristic | This compound (n=192) | Placebo (n=64) |

| Age (years), mean (SD) | 59.8 (9.4) | 60.8 (8.7) |

| Sex, n (%) | ||

| Male | 147 (76.6) | 48 (75.0) |

| Female | 45 (23.4) | 16 (25.0) |

| Race, n (%) | ||

| White | 136 (70.8) | 47 (73.4) |

| Asian | 42 (21.9) | 13 (20.3) |

| Black | 11 (5.7) | 3 (4.7) |

| Other | 3 (1.6) | 1 (1.6) |

| eGFR (mL/min/1.73 m²), mean (SD) | 42.1 (11.0) | 41.5 (10.3) |

| UACR (mg/g), geometric mean (CV%) | 988 (111) | 1023 (110) |

| HbA1c (%), mean (SD) | 7.8 (1.1) | 7.7 (1.0) |

| Systolic Blood Pressure (mmHg), mean (SD) | 135.8 (15.5) | 134.1 (16.2) |

| Diastolic Blood Pressure (mmHg), mean (SD) | 76.5 (9.8) | 76.1 (9.6) |

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".

Efficacy Results

The primary efficacy endpoint was the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.

| Efficacy Endpoint | This compound (n=192) | Placebo (n=64) | Treatment Effect |

| Change from Baseline in UACR at Week 12 | |||

| Ratio of Week 12 to Baseline UACR (Geometric Mean) | 0.846 | 1.004 | 0.843 (95% CI: 0.73, 0.98) |

| Percent Change from Baseline | -15.4% | +0.4% | -15.7% |

| Change from Baseline in HbA1c at Week 12 | |||

| Mean Change (SD) | -0.3% (0.8) | +0.1% (0.8) | -0.4% (p<0.05) |

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]

Treatment with this compound resulted in a statistically significant 15.7% reduction in UACR compared to placebo.[1] A modest but statistically significant reduction in HbA1c was also observed in the this compound group.[1] There were no significant changes in blood pressure between the two groups.[1]

Safety and Tolerability

This compound was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar between the treatment and placebo groups.

| Adverse Event | This compound (n=192) | Placebo (n=64) |

| Any TEAE, n (%) | 105 (54.7) | 36 (56.3) |

| Most Common TEAEs (≥2% in either group), n (%) | ||

| Headache | 15 (7.8) | 3 (4.7) |

| Diarrhoea | 7 (3.6) | 0 (0.0) |

| Dyspepsia | 7 (3.6) | 1 (1.6) |

| Nausea | 5 (2.6) | 2 (3.1) |

| Nasopharyngitis | 5 (2.6) | 2 (3.1) |

| Urinary tract infection | 4 (2.1) | 3 (4.7) |

| Serious TEAEs, n (%) | 13 (6.8) | 4 (6.3) |

| Discontinuation due to TEAEs, n (%) | 17 (8.9) | 2 (3.1) |

Data compiled from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]

The most frequently reported TEAEs in the this compound group were headache, diarrhea, and dyspepsia.[1]

Experimental Protocols

Key Assessments in NCT01200394

-

Urinary Albumin-to-Creatinine Ratio (UACR): First-morning void urine samples were collected on three consecutive days at baseline and at specified follow-up visits. Urinary albumin and creatinine concentrations were measured at a central laboratory to calculate the UACR.

-

Estimated Glomerular Filtration Rate (eGFR): Serum creatinine was measured at baseline and throughout the study. The eGFR was calculated using the Modification of Diet in Renal Disease (MDRD) equation.

-

Glycated Hemoglobin (HbA1c): Blood samples were collected at baseline and at the end of the treatment period for HbA1c measurement at a central laboratory.

-

Blood Pressure: Seated systolic and diastolic blood pressure were measured at each study visit after a period of rest.

-

Safety Assessments: Adverse events were monitored and recorded at each study visit. Clinical laboratory tests, vital signs, and electrocardiograms were also performed at regular intervals.

Experimental Workflow

The following diagram outlines the typical patient journey and workflow in the NCT01200394 clinical trial.

References

Methodological & Application

Application Notes and Protocols for PF-00489791 in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-00489791 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5A, this compound elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling. This mechanism plays a crucial role in various physiological processes, including vasodilation.[2][3] These application notes provide detailed information on the solubility of this compound in commonly used laboratory solvents and protocols for its application in in vitro studies.

Data Presentation: Solubility of this compound

For successful in vitro experiments, achieving appropriate solubilization of the test compound is critical. The solubility of this compound in two common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | 12.5 mg/mL | 26.23 mM | May require sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[1] |

| Ethanol | Not readily available | Not readily available | It is advisable to first prepare a stock solution in DMSO. |

Experimental Protocols

Preparation of Stock Solutions

To minimize solvent-induced artifacts in cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in DMSO. This allows for the final concentration of DMSO in the cell culture medium to be kept at a non-toxic level (typically ≤0.1%).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve a stock concentration of 10 mM.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure complete dissolution and absence of particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound. The specific cell type, seeding density, and treatment duration should be optimized for each experimental system.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Appropriate assay reagents (e.g., for viability, reporter gene expression, etc.)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally does not exceed 0.1%.

-

Cell Treatment: Carefully remove the culture medium from the wells. Wash the cells once with sterile PBS. Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the cells for the desired treatment period. The optimal incubation time will depend on the specific assay and the biological question being addressed.

-

Assay Performance: Following incubation, proceed with the specific downstream assay as per the manufacturer's instructions. This may include assays for cell viability (e.g., MTT, CellTiter-Glo), measurement of cGMP levels, or analysis of gene or protein expression.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow.

References

Application Notes and Protocols for PF-00489791 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction